4-Methyl-5-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a pyridine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the pyrazolone core can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring, known for its pharmacological activities.
Thiazole derivatives: Compounds with a thiazole ring, exhibiting a wide range of biological properties.
Uniqueness
4-Methyl-5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazolone core with a pyridine ring makes it a versatile compound for various applications.
Properties
CAS No. |
90280-27-6 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-5-pyridin-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-4-2-3-5-10-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
JCSZRBTYQPRKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NNC1=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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